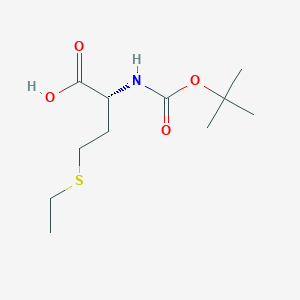

Boc-d-2-amino-4-(ethylthio)butyric acid

Description

Boc-d-2-amino-4-(ethylthio)butyric acid (CAS: 16947-91-4) is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and an ethylthio (-S-CH₂CH₃) substituent at the γ-position of the butyric acid backbone. Its molecular formula is C₁₁H₂₁NO₄S, and it is widely used in peptide synthesis to prevent undesired side reactions during coupling steps . The Boc group enhances solubility in organic solvents and facilitates selective deprotection under acidic conditions. The compound’s stereochemistry (designated as "d" or D-configuration) and functional groups make it valuable in designing bioactive peptides and enzyme inhibitors.

Structure

2D Structure

Properties

IUPAC Name |

(2R)-4-ethylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4S/c1-5-17-7-6-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBKYJZIWJSOPA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Boc-d-2-amino-4-(ethylthio)butyric acid is a sulfur-containing amino acid analog of methionine, which has garnered interest in biochemical and pharmaceutical research due to its potential biological activities. This compound is particularly significant in studies related to protein synthesis, oxidative stress, and as a precursor for various biochemical pathways.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₆H₁₃NO₂S

- Molecular Weight : 161.24 g/mol

- InChI Key : GGLZPLKKBSSKCX-UHFFFAOYSA-N

Biological Relevance

Methionine Analog

this compound serves as a methionine analog, playing crucial roles in protein synthesis and methylation processes. Methionine and its derivatives are essential for various cellular functions, including the synthesis of neurotransmitters and the regulation of cellular metabolism.

Oxidative Stress Studies

Research has shown that this compound can induce oxidative stress in biological systems, making it a useful tool for studying oxidative damage mechanisms. For instance, studies involving ethionine, a related compound, demonstrated its role in inducing oxidative stress in liver tissues by measuring superoxide dismutase activity .

Case Studies

-

Oxidative Stress Induction

A study evaluated the effects of ethionine on hepatic oxidative stress in cattle, measuring superoxide dismutase activity as a biomarker. The findings indicated significant oxidative responses, highlighting the compound's utility in studying liver oxidative mechanisms . -

Biosynthesis Pathways

Research has explored synthetic pathways for producing compounds related to this compound in Escherichia coli. This work illustrates the potential for engineered bacteria to synthesize methionine analogs through metabolic engineering approaches . -

Therapeutic Potential

The compound's structural similarity to methionine suggests potential therapeutic applications, particularly in conditions where methionine metabolism is disrupted or in cancer therapy where methionine restriction may inhibit tumor growth .

Table 1: Comparison of Biological Activities

Scientific Research Applications

Pharmaceutical Development

Boc-d-2-amino-4-(ethylthio)butyric acid is explored as an intermediate in the synthesis of various pharmaceutical compounds. Its structural similarity to other biologically active molecules allows it to act as a building block in drug design.

Case Study:

A study demonstrated the use of this compound in synthesizing inhibitors for specific enzyme targets related to metabolic disorders. The compound's ability to mimic natural substrates enhances its potential as a lead compound for drug development.

Biochemical Research

This compound is utilized in biochemical assays to study protein interactions and enzyme activities. Its incorporation into peptides can help elucidate mechanisms of action for various biological processes.

Applications Include:

- Enzyme Inhibition Studies: Investigating how this compound affects enzymatic pathways.

- Signal Transduction Research: Understanding its role in cellular signaling pathways.

Nutritional Science

This compound has been studied for its potential benefits in nutrition, particularly in relation to muscle growth and recovery. Its effects on anabolic hormone secretion make it a candidate for ergogenic supplements.

Research Findings:

Studies indicate that supplementation with amino acids like this compound can enhance muscle protein synthesis, potentially benefiting athletes and individuals undergoing rehabilitation.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Potential lead compound for metabolic disorder drugs |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

| Nutritional Science | Ergogenic supplement research | Enhanced muscle protein synthesis observed |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Unprotected Amino Acid Analogs

L-2-Amino-4-(ethylthio)butyric acid (CAS: 13073-35-3)

- Structure : L-configuration, lacks the Boc group.

- Molecular Formula: C₆H₁₃NO₂S .

- Key Difference : The absence of the Boc group increases reactivity, limiting its direct use in peptide synthesis due to uncontrolled side reactions.

DL-2-Amino-4-(ethylthio)butyric acid (CAS: 67-21-0)

Thioether-Containing Carboxylic Acids

2-Hydroxy-4-(methylthio)-butanoic acid (CAS: 583-91-5)

- Structure : Hydroxy (-OH) group at the α-position and methylthio (-S-CH₃) at the γ-position.

- Molecular Formula : C₅H₁₀O₃S .

- Applications : Probable use in animal feed additives (e.g., methionine analogs) or industrial biochemistry.

- Key Difference: Replacement of the amino group with hydroxy alters reactivity, reducing utility in peptide synthesis but enhancing compatibility with metabolic pathways .

Branched-Chain Carboxylic Acids

2-Hydroxyisobutyric acid (CAS: 594-61-6)

- Structure : Branched chain with α-hydroxy and β-methyl groups.

- Molecular Formula : C₄H₈O₃ .

- Applications : Used in polymer production and as a solvent intermediate.

- Key Difference: Branched structure and lack of sulfur reduce structural similarity, limiting overlap in biochemical applications compared to Boc-d-2-amino-4-(ethylthio)butyric acid .

Comparative Data Table

Preparation Methods

Ring-Opening of 2-Hydroxy-γ-Butyrolactone with Ethylthio Nucleophiles

A highly efficient and modern approach involves the Lewis acid-catalyzed ring opening of 2-hydroxybutyrolactone derivatives with ethylthio nucleophiles, such as ethyltrimethylsilyl sulfide (EtSSiMe3). This method yields 2-hydroxy-4-(ethylthio)butyric acid, which can be further converted to the Boc-protected amino acid.

- Catalyst: Indium(III) iodide (InI3) is used as a Lewis acid catalyst.

- Reagents: EtSSiMe3 as the sulfur nucleophile.

- Conditions: Reaction performed under nitrogen atmosphere, typically heated to 90 °C for 3 hours in anhydrous toluene.

- Workup: Acidic aqueous extraction followed by organic solvent extraction and drying.

- Yield: Up to 99% isolated yield of the ring-opened product.

This method is advantageous due to mild conditions, high yields, and minimal by-products formation. It also preserves stereochemistry at the chiral centers.

| Parameter | Details |

|---|---|

| Catalyst | Indium(III) iodide (0.1–0.2 equiv.) |

| Nucleophile | EtSSiMe3 (1.9 equiv., 90% purity) |

| Solvent | Anhydrous toluene |

| Temperature | 90 °C |

| Reaction time | 3 hours |

| Atmosphere | Nitrogen (inert) |

| Yield | 85–99% |

Reference: Indium-catalyzed ring opening of 2-hydroxybutyrolactone with sulfur nucleophiles

Synthesis via α-Halo-γ-Butyrolactone Intermediates and Thiolate Substitution

Another robust synthetic route involves:

- Conversion of γ-butyrolactone to α-halo-γ-butyrolactone (bromo or chloro) using bromine and phosphorus tribromide or chlorine gas.

- Subsequent nucleophilic substitution of the halogen with sodium ethylthiolate (NaSEt) or other thiolates to introduce the ethylthio group.

- Hydrolysis and purification to obtain the hydroxy-ethylthio butyric acid.

- Final protection of the amino group with Boc anhydride.

Key points:

- The α-halo intermediate is generated under controlled low temperatures (-10 to +10 °C) and then heated (80–150 °C) for completion.

- Thiolate substitution is typically carried out in polar solvents like DMSO or DMF at elevated temperatures.

- Yields vary with solvent and temperature; DMSO and DMF provide near quantitative yields.

| Experiment | Sodium α-Hydroxy-γ-butyrolactone (g/mmol) | Sodium methylthiolate (g/mmol) | Solvent | Time (h) | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1.5 (14.7) | 0.7 (14.7) | DMSO | 16 | 120 | 78 |

| 2 | 1.5 (14.7) | 0.7 (14.7) | DMSO | 30 | 120 | 96 |

| 3 | 1.0 (9.8) | 0.5 (10) | Methanol | 10 | 65 | 11 |

| 4 | 1.5 (14.7) | 0.7 (14.7) | Methanol | 20 | 65 | 30 |

| 6 | 1.0 (9.8) | 0.5 (10) | DMF | 3 | 153 | 100 |

Reference: Method for the Production of D,L-2-Hydroxy-4-Alkylthio Butyric Acid

Boc Protection of the Amino Group

The amino group is protected using tert-butoxycarbonyl (Boc) protection to yield Boc-d-2-amino-4-(ethylthio)butyric acid. The typical procedure includes:

- Dissolving the amino acid or its ester in a biphasic mixture of ethyl acetate and water.

- Cooling the solution in an ice bath.

- Adding sodium bicarbonate as a base to maintain pH.

- Slowly adding benzyl chloroformate (Boc anhydride equivalent) to the mixture.

- Stirring initially at 0 °C for 1 hour, then at room temperature for 18 hours.

- Workup involves washing with acidic and basic aqueous solutions, drying over magnesium sulfate, filtration, and solvent evaporation.

- The product is obtained as a yellow oil with yields up to 98%.

| Step | Conditions/Details |

|---|---|

| Solvent system | EtOAc (75 mL) and water (75 mL) biphasic mixture |

| Base | Sodium hydrogen carbonate (5 equiv.) |

| Protecting agent | Benzyl chloroformate (1.1 equiv.) |

| Temperature | 0 °C for 1 h, then room temperature for 18 h |

| Workup | Sequential washes: 1M HCl, saturated NaHCO3, brine |

| Drying agent | MgSO4 |

| Yield | 98% |

Reference: Preparation of amino acid derivatives

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ring opening of 2-hydroxybutyrolactone with EtSSiMe3 | InI3 catalyst, toluene, 90 °C, 3 h | 85–99 | High yield, mild conditions, stereochemistry preserved |

| α-Halo-γ-butyrolactone synthesis | Br2, PBr3, low temp (-10 to 10 °C), then heat 80–150 °C | 22–23 | Intermediate for thiolate substitution |

| Thiolate substitution | Sodium ethylthiolate, DMSO or DMF, 65–153 °C | 30–100 | Solvent and temp critical for yield |

| Boc protection | Benzyl chloroformate, NaHCO3, EtOAc/H2O biphasic, 0 °C to RT | 98 | Standard amino protection protocol |

Additional Notes and Considerations

- The choice of solvent and temperature critically affects the yield and purity of the ethylthio-substituted intermediate.

- Use of Lewis acid catalysts like InI3 enhances the nucleophilic ring opening efficiency.

- Boc protection is a well-established step to stabilize the amino group for subsequent synthetic manipulations.

- Purification is typically achieved by extraction and drying; chromatographic methods may be applied if necessary.

- Stereochemical integrity is maintained throughout the process, essential for biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Boc-D-2-amino-4-(ethylthio)butyric acid, and what analytical techniques validate its purity?

- Methodology : Synthesis typically involves sequential protection of the amino group using tert-butoxycarbonyl (Boc) chemistry, followed by thioether formation via nucleophilic substitution. For example, coupling ethylthiol to a halogenated butyric acid precursor under basic conditions. Post-synthesis, purity is validated using reversed-phase HPLC (≥95% purity threshold) and H/C NMR for structural confirmation. Mass spectrometry (HRMS) ensures correct molecular ion peaks .

- Critical Data : NMR shifts for the Boc-protected amino group (δ ~1.4 ppm for tert-butyl) and ethylthio moiety (δ ~2.5–3.0 ppm for SCHCH) are diagnostic. Retention times in HPLC should align with authenticated standards .

Q. How do researchers address enantiomeric purity in this compound synthesis?

- Methodology : Chiral column chromatography (e.g., Chiralpak® IA/IB) or enzymatic resolution ensures enantiomeric excess (ee >99%). Polarimetry or chiral HPLC with a UV/fluorescence detector monitors optical rotation and ee. For example, resolving racemic mixtures using immobilized lipases .

- Data Interpretation : A sharp single peak in chiral HPLC and optical rotation matching literature values (e.g., [α] = +X°) confirm enantiopurity .

Advanced Research Questions

Q. What experimental strategies optimize this compound stability under varying pH and temperature conditions?

- Methodology : Accelerated stability studies involve incubating the compound in buffers (pH 2–9) at 25–60°C for 24–72 hours. Degradation is quantified via HPLC, with Arrhenius modeling predicting shelf-life. For example, instability at pH <3 correlates with Boc-deprotection, requiring lyophilized storage at -20°C .

- Data Contradictions : Some studies report thioether oxidation under aerobic conditions, necessitating argon-purged storage, while others suggest antioxidant additives (e.g., BHT) mitigate this .

Q. How does this compound interact with enzymatic systems in in vitro assays, and what controls are essential?

- Methodology : Enzyme inhibition assays (e.g., acetylcholinesterase or cysteine proteases) use Michaelis-Menten kinetics with varying substrate concentrations. Controls include:

- Negative: Unprotected amino acid analogs (e.g., D-2-amino-4-(ethylthio)butyric acid) to isolate Boc-group effects.

- Positive: Known inhibitors (e.g., E-64 for cysteine proteases).

Q. What statistical approaches resolve contradictions in bioactivity data across studies?

- Methodology : Meta-analysis of dose-response curves using mixed-effects models accounts for inter-study variability (e.g., differing cell lines or assay conditions). For example, bootstrapping validates reproducibility of IC values in cytotoxicity assays .

- Case Study : Discrepancies in IC values for antiproliferative effects (e.g., 50 μM vs. 200 μM) may arise from cell permeability differences, resolved by normalizing data to intracellular concentration via LC-MS .

Methodological Resources

- Synthesis Protocols : Detailed in (e.g., tetra-O-acetyl glucopyranosyl derivatives for conjugation studies).

- Analytical Standards : CAS 13073-35-3 (L-isomer) in serves as a reference for retention times and spectral data.

- Safety : Use PPE (gloves, goggles) due to ethylthio group reactivity; refer to SDS in for spill management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.